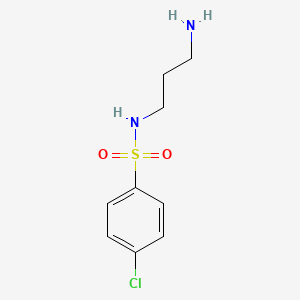![molecular formula C16H12ClF3O3 B4847080 3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde](/img/structure/B4847080.png)
3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde
Vue d'ensemble
Description
3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde is a chemical compound that has been widely used in scientific research due to its unique properties. Also known as CF3-Phenoxybenzaldehyde, it is a white crystalline powder that is soluble in organic solvents and has a molecular weight of 357.75 g/mol. This compound has been used in various fields of research, including medicinal chemistry, biochemistry, and pharmacology.
Mécanisme D'action
The mechanism of action of 3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde is not fully understood. However, it has been shown to inhibit the activity of protein kinases, which play a key role in regulating various cellular processes such as cell growth, differentiation, and apoptosis. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of prostaglandins, which play a key role in inflammation and pain.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It has been shown to inhibit the growth of various cancer cell lines, including breast cancer, lung cancer, and colon cancer. It has also been shown to have anti-inflammatory and analgesic effects in animal models of inflammation and pain. Additionally, it has been shown to induce apoptosis in cancer cells and to increase the production of reactive oxygen species in cells.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde in lab experiments is its high potency and specificity towards protein kinases and COX-2. This makes it a useful tool for studying the role of these enzymes in various cellular processes. However, one limitation of using this compound is its low solubility in aqueous solutions, which can make it difficult to use in certain experiments.
Orientations Futures
There are several future directions for the use of 3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde in scientific research. One direction is the development of more potent and selective inhibitors of protein kinases and COX-2 based on this compound. Another direction is the use of this compound as a fluorescent probe for the detection of reactive oxygen species in living cells. Additionally, the development of new synthetic methods for the preparation of this compound and its derivatives could lead to the discovery of new bioactive compounds with potential therapeutic applications.
Applications De Recherche Scientifique
3-chloro-4-{2-[3-(trifluoromethyl)phenoxy]ethoxy}benzaldehyde has been widely used in scientific research due to its unique properties. It has been used as a starting material for the synthesis of various compounds, including inhibitors of protein kinases, anti-inflammatory agents, and antitumor agents. It has also been used as a fluorescent probe for the detection of reactive oxygen species and as a ligand for the development of metal-based catalysts.
Propriétés
IUPAC Name |
3-chloro-4-[2-[3-(trifluoromethyl)phenoxy]ethoxy]benzaldehyde | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12ClF3O3/c17-14-8-11(10-21)4-5-15(14)23-7-6-22-13-3-1-2-12(9-13)16(18,19)20/h1-5,8-10H,6-7H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DKDLEDRTCYIADG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)OCCOC2=C(C=C(C=C2)C=O)Cl)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12ClF3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
344.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![[5-bromo-2-oxo-3-(3-oxo[1,3]thiazolo[3,2-a]benzimidazol-2(3H)-ylidene)-2,3-dihydro-1H-indol-1-yl]acetic acid](/img/structure/B4846998.png)
![1-{[2-(1,3-benzodioxol-5-yl)-1,3-thiazol-4-yl]methyl}-4-(4-fluorobenzyl)piperazine](/img/structure/B4847011.png)
![N~1~-(4-{[(4-ethoxyphenyl)amino]sulfonyl}phenyl)-N~2~-(2-methyl-5-nitrophenyl)-N~2~-(methylsulfonyl)glycinamide](/img/structure/B4847024.png)
![2-amino-4-phenyl-9-(2-thienyl)-7-(trifluoromethyl)pyrido[2',3':4,5]thieno[2,3-b]pyridine-3-carbonitrile](/img/structure/B4847029.png)
![4-[(5-methyl-3-nitro-1H-pyrazol-1-yl)methyl]-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4847034.png)
![1-[(4-bromo-5-ethyl-2-thienyl)carbonyl]-4-propylpiperazine](/img/structure/B4847036.png)
![2-({5-[(4-chloro-2-methylphenoxy)methyl]-4-ethyl-4H-1,2,4-triazol-3-yl}thio)-N-(4-methylphenyl)acetamide](/img/structure/B4847047.png)
![1-(2-chlorobenzyl)-3-[2-oxo-2-(2-thienyl)ethylidene]-1,3-dihydro-2H-indol-2-one](/img/structure/B4847056.png)
![3-({4-[3-(trifluoromethyl)phenyl]-1-piperazinyl}carbonyl)bicyclo[2.2.1]heptane-2-carboxylic acid](/img/structure/B4847059.png)
![1-[4-(acetylamino)phenyl]-N-(2,3-dihydro-1,4-benzodioxin-6-yl)-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B4847064.png)
![N~2~-(4-methylbenzyl)-N~2~-(phenylsulfonyl)-N~1~-[4-(trifluoromethyl)phenyl]glycinamide](/img/structure/B4847065.png)

![1-[(2-fluorobenzyl)sulfonyl]-N-(2-methoxyethyl)-4-piperidinecarboxamide](/img/structure/B4847101.png)
